molecular formula C25H21N3O3S B3311193 N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide CAS No. 946251-88-3

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide

Cat. No. B3311193
CAS RN: 946251-88-3
M. Wt: 443.5 g/mol
InChI Key: YTGGJWYKMIEQFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide, also known as MPT0B390, is a novel small molecule compound that has been synthesized and studied for its potential applications in scientific research.

Advantages and Limitations for Lab Experiments

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for the study of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide, including further optimization of its synthesis method, elucidation of its mechanism of action, and exploration of its potential applications in other scientific research fields. Additionally, the development of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide derivatives and analogs may lead to the discovery of more potent and selective compounds with improved therapeutic properties.

Scientific Research Applications

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide has been studied for its potential applications in various scientific research fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation research, N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide has been studied for its potential to protect against neuronal damage and improve cognitive function.

properties

IUPAC Name

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S/c1-32(30,31)23-16-15-22(27-28-23)20-13-8-14-21(17-20)26-25(29)24(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-17,24H,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGGJWYKMIEQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide
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